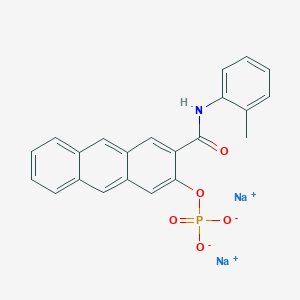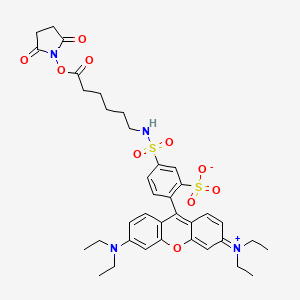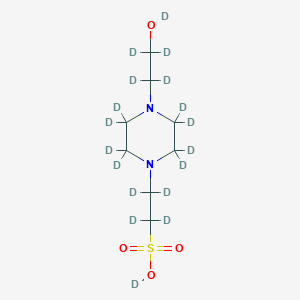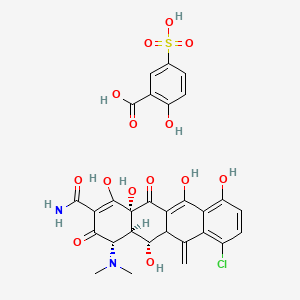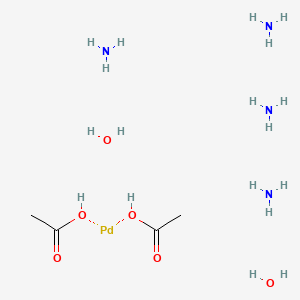
(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
glutamine , is an α-amino acid with the chemical formula
C5H10N2O3
. It is a non-essential amino acid, meaning that the human body can synthesize it endogenously. Glutamine plays crucial roles in various biological processes, including protein synthesis, nitrogen transport, and energy production.Vorbereitungsmethoden
a. Synthetic Routes: Glutamine can be synthesized through several routes:
Enzymatic Conversion: Glutamine synthetase catalyzes the reaction between glutamate and ammonia to form glutamine .
Chemical Synthesis: Chemical methods involve coupling glutamic acid with ammonia or its derivatives .
b. Industrial Production: Industrial production of glutamine primarily relies on microbial fermentation. Bacteria such as Corynebacterium glutamicum and Escherichia coli are commonly used for large-scale production . These microorganisms convert glucose or other carbon sources into glutamine via metabolic pathways.
Analyse Chemischer Reaktionen
Glutamine participates in various chemical reactions:
Amide Hydrolysis: Glutamine undergoes hydrolysis to form glutamate and ammonia .
Transamination: Glutamine serves as a nitrogen donor in transamination reactions.
Redox Reactions: Glutamine can be oxidized to form glutamate or reduced to form pyroglutamate .
Wissenschaftliche Forschungsanwendungen
Glutamine has diverse applications:
Cell Culture: It is essential for cell growth and maintenance in tissue culture systems.
Metabolism: Glutamine contributes to the citric acid cycle and nitrogen metabolism.
Immune Function: It supports immune cells and intestinal mucosa.
Cancer Therapy: Glutamine metabolism is altered in cancer cells .
Wirkmechanismus
Glutamine’s effects are multifaceted:
Nitrogen Transport: It shuttles nitrogen between tissues.
Energy Source: Glutamine provides energy for rapidly dividing cells.
Signaling: It modulates gene expression and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Glutamine stands out due to its role in nitrogen metabolism and diverse applications. Similar compounds include asparagine, arginine, and proline .
: PubChem Compound Summary: Glutamine : Meister, A. (1985). Biochemistry of the Amino Acids. Academic Press. : Bender, D. A. (2012). Amino Acid Metabolism. John Wiley & Sons. : Lee, S. Y., & Kim, H. U. (2015). Systems strategies for developing industrial microbial strains. Nature Biotechnology, 33(10), 1061–1072. : Brosnan, J. T. (2000). Glutamine: A truly functional amino acid. Amino Acids, 19(3–4), 227–241. : Newsholme, P., & Newsholme, E. A. (2003). Rates of utilization of glucose, glutamine, and oleate and formation of end-products by mouse peritoneal macrophages in culture. Biochemical Journal, 212(3), 835–842. : DeBerardinis, R. J., & Cheng, T. (2010). Q’s next: The diverse functions of glutamine in metabolism, cell biology and cancer. Oncogene, 29(3), 313–324. : Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: A new therapeutic target in cancer. Trends in Biochemical Sciences, 35(8), 427–433. : Berg, J. M., Tymoczko
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
153.09 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-UFLWJPECSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


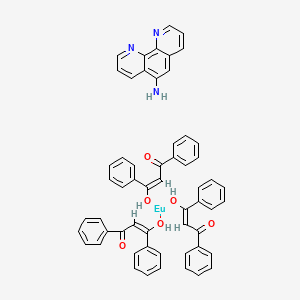
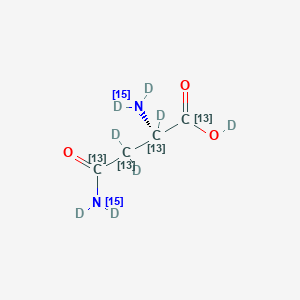
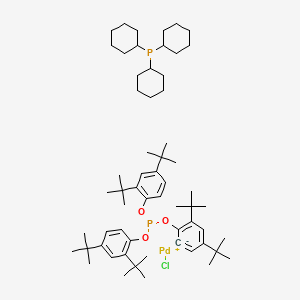


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
